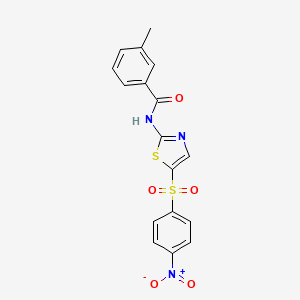

3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Description

3-Methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 4-nitrophenylsulfonyl group at the 5-position and a 3-methylbenzamide moiety at the 2-position.

Properties

IUPAC Name |

3-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c1-11-3-2-4-12(9-11)16(21)19-17-18-10-15(26-17)27(24,25)14-7-5-13(6-8-14)20(22)23/h2-10H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEMKHTLVIODHQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Sulfonylation: The thiazole derivative is then sulfonylated using 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Amidation: The final step involves the coupling of the sulfonylated thiazole with 3-methylbenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the thiazole formation and sulfonylation steps, and automated systems for the amidation process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the C-2 position.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted thiazole derivatives.

Hydrolysis: 3-methylbenzoic acid and 5-((4-nitrophenyl)sulfonyl)thiazole-2-amine.

Scientific Research Applications

Chemistry

In chemistry, 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity . Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal properties .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. The nitrophenyl sulfonyl group is known to enhance the bioavailability and metabolic stability of drug molecules .

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the conjugated system present in its structure.

Mechanism of Action

The mechanism by which 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide exerts its effects involves the interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl sulfonyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide with structurally related compounds, focusing on substituents, melting points, and spectral data:

Key Observations:

- Electron-Withdrawing Groups: The nitro and sulfonyl groups in the target compound likely increase its melting point compared to analogs like 4a (morpholinomethyl substituent) or compound 6 (isoxazole substituent).

- Spectral Trends: The C=O stretch in IR (~1660–1680 cm⁻¹) is consistent across benzamide derivatives. The nitro group in the target compound would deshield aromatic protons in 1H NMR, shifting signals downfield compared to non-nitro analogs.

Challenges and Limitations

- Solubility: The nitro and sulfonyl groups may reduce solubility in non-polar media, limiting bioavailability compared to morpholinomethyl analogs (e.g., 4a).

Biological Activity

3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound characterized by the presence of a thiazole ring, a benzamide group, and a nitrophenyl sulfonyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- IUPAC Name : 3-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide

- Molecular Formula : C₁₇H₁₃N₃O₅S₂

- CAS Number : 349620-06-0

The synthesis typically involves several steps:

- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving α-haloketones and thioamides under basic conditions.

- Sulfonylation : The thiazole derivative is sulfonylated using 4-nitrobenzenesulfonyl chloride.

- Amidation : The final step couples the sulfonylated thiazole with 3-methylbenzoic acid using coupling agents like EDCI and HOBt.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety is known for its ability to interact with biological targets, potentially inhibiting enzyme activity essential for microbial survival. The presence of the nitrophenyl sulfonyl group may enhance bioavailability and metabolic stability, making it a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The unique structure of 3-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide suggests potential efficacy against various cancer cell lines. For instance, structure-activity relationship (SAR) studies indicate that modifications in the thiazole and phenyl rings significantly affect cytotoxic activity. Compounds with similar structures have shown IC50 values in the low micromolar range against several cancer cell lines, indicating potent activity .

| Compound | IC50 (µg/mL) | Target Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | Jurkat (anti-Bcl-2) |

| Compound 2 | 1.98 ± 1.22 | A-431 (anti-Bcl-2) |

The biological activity of this compound may be attributed to its ability to bind selectively to specific molecular targets, such as enzymes and receptors involved in cell proliferation and apoptosis. The thiazole ring can facilitate interactions that inhibit target enzyme activity, while the nitrophenyl sulfonyl group may enhance binding affinity .

Case Studies

Recent studies have highlighted the efficacy of thiazole derivatives in preclinical models:

- Study on Anticancer Activity : A series of thiazole-integrated compounds were synthesized and tested against human lung adenocarcinoma cells (A549). One compound demonstrated strong selectivity with an IC50 value significantly lower than standard chemotherapeutics .

- Antimicrobial Testing : Various derivatives were evaluated against Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their mechanisms of action and potential clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.